Tubulin Polymerization Inhibition: A Class-Level Benchmark for Pyridothiadiazepine Dioxides
In the benzopyridothiadiazepine dioxide series (same [2,3‑f][1,2,5]‑fused core with an additional benzo ring), compound 4b inhibited tubulin polymerization with an IC₅₀ of 2.4 µM, matching the reference standard desoxypodophyllotoxin (IC₅₀ 2.4 µM). Compound 2b, a regioisomer, showed a slightly higher IC₅₀ of 3.8 µM. This establishes that the [2,3‑f] fusion topology is compatible with low‑micromolar tubulin inhibition, a profile that cannot be assumed for alternative fusion topologies [1]. Direct head‑to‑head IC₅₀ data for 5‑ethyl‑2,3,4,5‑tetrahydropyrido[2,3‑f][1,2,5]thiadiazepine 1,1‑dioxide itself are not reported.
| Evidence Dimension | Tubulin Polymerization IC₅₀ |
|---|---|
| Target Compound Data | Not reported; inferred class potential from [2,3‑f] fused analog |
| Comparator Or Baseline | Compound 4b IC₅₀ = 2.4 µM; Compound 2b IC₅₀ = 3.8 µM; Desoxypodophyllotoxin IC₅₀ = 2.4 µM |
| Quantified Difference | No direct data for target compound. |
| Conditions | In vitro tubulin polymerization assay, benzopyridothiadiazepine dioxides [1]. |
Why This Matters
Establishes that the [2,3‑f] fusion topology can support low‑micromolar tubulin inhibition, a meaningful differentiator from unsubstituted or alternative‑fusion analogs that were inactive.
- [1] Lebegue, N. et al. (2005). Novel Benzopyridothiadiazepines as Potential Active Antitumor Agents. J. Med. Chem., 48, 7363-7373. View Source
